(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
Description
Properties
CAS No. |
921198-23-4 |
|---|---|
Molecular Formula |
C20H18BNO2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[3-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)15-7-5-6-14(12-15)13-22-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20,22-24H,13H2 |
InChI Key |
RXVMLBSULWNSDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Step 1: Formation of Aminomethyl Fluorene Intermediate
The synthesis starts with 9H-fluorene reacting with formaldehyde and aniline or a related amine to form the aminomethyl derivative at the 9-position of fluorene. This step typically uses mild acidic or neutral conditions to facilitate the Mannich-type reaction, yielding 9-(aminomethyl)fluorene derivatives.
Step 2: Coupling with Bromophenyl Boronic Acid Derivative
The aminomethyl fluorene intermediate is then coupled with a bromophenylboronic acid derivative (specifically 3-bromophenylboronic acid) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step installs the boronic acid group on the phenyl ring attached to the aminomethyl linker.
Step 3: Purification and Characterization
The final product is purified by column chromatography and characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the structure.
Detailed Reaction Conditions
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 9H-Fluorene, formaldehyde, amine (e.g., aniline) | THF or ethanol | Room temperature to 50 °C | 2-6 hours | ~70-85 | Mannich reaction to form aminomethyl derivative |
| 2 | Aminomethyl fluorene, 3-bromophenylboronic acid, Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3 or Na2CO3) | THF/water or dioxane/water | 70-90 °C | 6-24 hours | 60-90 | Suzuki-Miyaura coupling for boronic acid installation |
| 3 | Purification via column chromatography | - | - | - | - | Characterization by NMR, MS, sometimes XRD |
Catalyst and Solvent Optimization
Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with diphosphine ligands are preferred for efficient coupling.
Bases: Potassium carbonate or sodium carbonate in aqueous media provide the basic environment needed for Suzuki coupling.
Solvents: Mixed solvents like tetrahydrofuran/water or dioxane/water facilitate solubility of both organic and inorganic reagents.
Temperature: Elevated temperatures (70-90 °C) accelerate the coupling reaction.
Alternative Synthetic Approaches
Direct amination of 3-formylphenylboronic acid with 9H-fluoren-9-ylamine under reductive amination conditions can also be explored to form the aminomethyl linkage directly on the boronic acid-containing phenyl ring.
Use of Lewis acid catalysts such as boron trifluoride etherate (BF3·OEt2) has been reported in related fluorene derivative syntheses to facilitate nucleophilic substitutions and coupling reactions efficiently.
The Suzuki-Miyaura coupling approach yields the target compound in moderate to high yields (60-90%) depending on catalyst loading, solvent system, and reaction time.
Reaction optimization studies indicate that palladium catalyst choice and solvent composition critically influence yield and purity.
Characterization data from NMR and mass spectrometry confirm the successful formation of the aminomethyl linkage and boronic acid functionality.
The presence of the fluorene core imparts rigidity and π-conjugation, which is beneficial for downstream applications in optoelectronics and molecular sensing.
| Parameter | Optimal Condition | Effect on Yield/Outcome |
|---|---|---|
| Aminomethylation Solvent | THF or ethanol | Efficient formation of aminomethyl intermediate |
| Aminomethylation Temperature | 25-50 °C | Moderate heating improves reaction rate |
| Suzuki Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | High catalytic activity and selectivity |
| Base | K2CO3 or Na2CO3 | Essential for transmetalation step |
| Solvent for Suzuki Reaction | THF/H2O or dioxane/H2O | Enhances solubility and reaction kinetics |
| Temperature for Suzuki Reaction | 70-90 °C | Higher temperature accelerates coupling |
| Reaction Time | 6-24 hours | Longer times increase conversion |
| Purification | Column chromatography | Necessary for product isolation and purity |
The preparation of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is efficiently achieved through a two-step process involving aminomethylation of fluorene followed by Suzuki-Miyaura cross-coupling with a bromophenylboronic acid derivative. Optimization of catalyst, solvent, and reaction conditions is critical for maximizing yield and purity. This compound’s synthesis is well-established in organic synthesis literature and provides a versatile building block for further functionalization in materials and medicinal chemistry.
Scientific Research Applications
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The boronic acid group can interact with biological molecules, such as enzymes and receptors, through these reversible interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorene-Based Boronic Acids
(a) (9,9-Dibutyl-9H-fluoren-2-yl)boronic Acid (CAS RN 400607-56-9)
- Structure : Boronic acid directly attached to the 2-position of a 9,9-dibutylfluorene.
- Key Differences: Lacks the aminomethyl-phenyl linker present in the target compound. The dibutyl substituents on the fluorene enhance solubility in nonpolar solvents compared to the unsubstituted fluorene in the target compound. Molecular weight: 322.26 g/mol (vs. ~331.23 g/mol for the target compound).
- Applications : Used in organic electronics and polymer chemistry due to its extended π-conjugation .
(b) (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic Acid (CAS RN 736928-21-5)
- Structure : Phenylboronic acid linked to a 9,9-dimethylfluoren-2-yl group.
- Key Differences: The dimethylfluorene is connected via a phenyl ring, creating a more planar structure than the aminomethyl linker in the target compound. Higher steric hindrance around the boron atom due to the adjacent phenyl and dimethylfluorene groups.
- Electronic Effects : The electron-donating methyl groups on the fluorene may slightly reduce the Lewis acidity of the boron atom compared to the target compound .
Phenylboronic Acids with Amino or Carbazole Substituents
(a) 3-Aminophenylboronic Acid (3APBA)
- Structure: Boronic acid with an amino group at the meta position.
- Key Differences: Simpler structure lacking the fluorene system. The amino group increases the electron density on the phenyl ring, raising the pKa of the boronic acid (≈8.8) compared to non-amino-substituted analogs.
- Applications : Used in glucose sensing and as a fluorescent probe .
(b) (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
- Structure : Phenylboronic acid substituted with a carbazole group.
- Key Differences :
- Carbazole provides stronger electron-withdrawing effects than fluorene, increasing boron’s electrophilicity.
- Carbazole’s nitrogen atom enables hydrogen bonding, unlike the purely hydrocarbon fluorene.
- Applications : Utilized in electroluminescent materials due to carbazole’s luminescent properties .
(a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Boronic acid with a methoxyethylphenoxy side chain.
- Key Differences :
- Flexible methoxyethyl group enhances water solubility compared to the rigid fluorene system.
- Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with IC50 values <1 µM, suggesting that bulky substituents can enhance target specificity.
- Relevance : Highlights the importance of substituent flexibility and polarity in biological activity .
(b) Trichostatin A (TSA)
- Structure: Hydroxamic acid-based HDAC inhibitor (non-boronic acid).
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|
| Target Compound | ~331.23 | Fluorenyl-aminomethyl | Suzuki coupling, drug design |
| (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid | 322.26 | Dibutylfluorenyl | Organic electronics |
| 3-Aminophenylboronic acid | 136.97 | Amino | Biosensing |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 300.15 | Methoxyethylphenoxy | HDAC inhibition |
Research Findings and Mechanistic Insights
- Biological Interactions : Bulky fluorene systems may hinder membrane permeability (as seen in , where lower rigidity correlates with better penetration), limiting the target compound’s utility in cellular assays without formulation optimization .
- Synthetic Utility: The aminomethyl linker in the target compound provides a handle for further functionalization, distinguishing it from directly fluorenyl-substituted boronic acids .
Biological Activity
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound, characterized by the fluorenyl moiety and the boronic acid functional group, suggests various mechanisms of action that may be exploited in therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly diols, leading to reversible covalent bonding.
Antitumor Activity
Recent studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound this compound has shown promise in this regard:
- Mechanism : By inhibiting proteasomes, these compounds can disrupt the degradation of pro-apoptotic factors, thereby promoting cell death in tumor cells.
- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antineoplastic agent .
Antimicrobial Properties
Boronic acids have also been recognized for their antimicrobial activities. The compound's structure allows it to interact with bacterial cell walls and inhibit growth:
- Microbial Strains Tested : Studies have assessed the activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited varying degrees of antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .
Table 1: Biological Activity Summary
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:
Q & A
Q. How can reaction conditions be optimized for higher yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
